molecular formula C21H27FN6O3 B2508208 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-53-2

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2508208
CAS No.: 851941-53-2
M. Wt: 430.484
InChI Key: SLJFASPGNRDLDU-UHFFFAOYSA-N
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Description

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O3 and its molecular weight is 430.484. The purity is usually 95%.
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Biological Activity

The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN6O2C_{26}H_{29}FN_6O_2, with a molecular weight of approximately 497.0 g/mol. The structure features a piperazine moiety, a fluorophenyl group, and a hydroxypropyl substituent, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC26H29FN6O2
Molecular Weight497.0 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the piperazine moiety allows for binding to neurotransmitter receptors, while the purine structure may interact with enzymes involved in cellular signaling pathways.

Inhibition Studies

Recent studies have focused on the compound's ability to inhibit key enzymes such as tyrosinase (TYR) , which plays a significant role in melanin production. In one study, derivatives of piperazine were synthesized and evaluated for their inhibitory effects on TYR. The compound demonstrated competitive inhibition with an IC50IC_{50} value significantly lower than that of the reference compound kojic acid, indicating potent antimelanogenic effects without cytotoxicity .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of the compound. Research has indicated that similar purine derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Tyrosinase Inhibition : A study evaluated several piperazine-based compounds for their effectiveness as TYR inhibitors. The results showed that compounds similar to the target compound exhibited strong inhibition with IC50IC_{50} values in the low micromolar range .
  • Antimicrobial Properties : In vitro tests revealed that related purine derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial DNA synthesis .

Docking Studies

Molecular docking studies have been conducted to predict how well the compound binds to target proteins such as TYR and P-glycoprotein (P-gp). These studies suggest that the compound's structural features allow it to fit well into the active sites of these proteins, potentially leading to effective inhibition .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and moderate bioavailability, which are essential for effective systemic action .

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(8-3-13-29)17(23-19)14-26-9-11-27(12-10-26)16-6-4-15(22)5-7-16/h4-7,29H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJFASPGNRDLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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